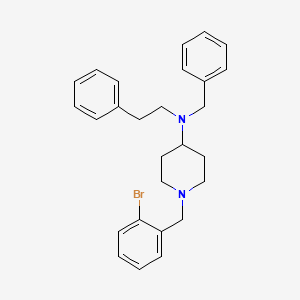
N-benzyl-1-(2-bromobenzyl)-N-(2-phenylethyl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-BENZYL-N-[1-(2-BROMOBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE is a complex organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a benzyl group, a bromobenzyl group, a piperidyl group, and a phenethylamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-[1-(2-BROMOBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE typically involves multiple steps, starting with the preparation of the bromobenzyl intermediate. One common method is the bromination of toluene using bromine in the presence of a catalyst such as iron powder. The reaction is carried out at room temperature, followed by heating to 40°C and exposure to light to complete the bromination process .
The next step involves the coupling of the bromobenzyl intermediate with a piperidine derivative. This can be achieved through a nucleophilic substitution reaction, where the bromine atom is replaced by the piperidyl group. The reaction conditions typically include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of N-BENZYL-N-[1-(2-BROMOBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-BENZYL-N-[1-(2-BROMOBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine or thiol derivatives.
Applications De Recherche Scientifique
N-BENZYL-N-[1-(2-BROMOBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in research to understand its interaction with biological targets, such as receptors and enzymes.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-BENZYL-N-[1-(2-BROMOBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE involves its interaction with molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating their activity. The bromobenzyl and piperidyl groups play a crucial role in enhancing the binding affinity and selectivity of the compound towards its targets. The phenethylamine backbone is essential for its overall pharmacological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-BENZYL-N-[1-(2-METHOXYBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE
- N-BENZYL-N-[1-(2-CHLOROBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE
- N-BENZYL-N-[1-(2-FLUOROBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE
Uniqueness
N-BENZYL-N-[1-(2-BROMOBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE is unique due to the presence of the bromobenzyl group, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and binding affinity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Propriétés
Formule moléculaire |
C27H31BrN2 |
|---|---|
Poids moléculaire |
463.5 g/mol |
Nom IUPAC |
N-benzyl-1-[(2-bromophenyl)methyl]-N-(2-phenylethyl)piperidin-4-amine |
InChI |
InChI=1S/C27H31BrN2/c28-27-14-8-7-13-25(27)22-29-18-16-26(17-19-29)30(21-24-11-5-2-6-12-24)20-15-23-9-3-1-4-10-23/h1-14,26H,15-22H2 |
Clé InChI |
NXBNGBDAFOXFLA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















